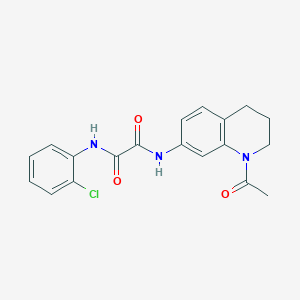

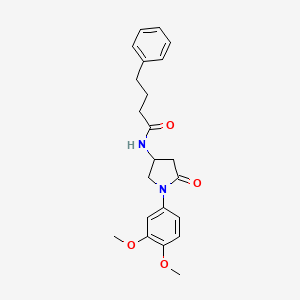

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The 3,4-dimethoxyphenyl group is also a common motif in many bioactive compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrrolidinone ring and the phenyl groups. The carbonyl group in the pyrrolidinone ring could potentially undergo reactions with nucleophiles, and the phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility and stability .Scientific Research Applications

Virtual Screening and Pharmacokinetics

- A study involving virtual screening targeting the urokinase receptor identified compounds with potential implications for breast tumor metastasis. The pharmacokinetic characterization of these compounds suggests a starting point for the development of new compounds with improved efficacy (Wang et al., 2011).

Synthesis and Evaluation of Compounds

- Research on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone revealed potential antidepressant and nootropic agents, demonstrating the synthesis and biological evaluation process for novel compounds (Thomas et al., 2016).

Antimicrobial Activity

- A study on the synthesis, characterization, and antimicrobial activity of dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide highlights the process of discovering compounds with potential pharmacological activities (Joshi, 2015).

Electropolymerization for Conductive Polymers

- An investigation into the electropolymerization from low oxidation potential monomers based on pyrrole, such as derivatized bis(pyrrol-2-yl) arylenes, demonstrates the application of synthesis techniques to create conducting polymers, which could have relevance to material science and electronics (Sotzing et al., 1996).

Neurotrophic Effects and Neurogenesis

- A study on phenylbutenoid dimers isolated from Zingiber purpureum explored their neurotrophic effects on cultured neurons and their potential to enhance hippocampal neurogenesis, indicating the relevance of compound synthesis and evaluation in neuroscience and pharmacology (Matsui et al., 2012).

Future Directions

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-27-19-12-11-18(14-20(19)28-2)24-15-17(13-22(24)26)23-21(25)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,14,17H,6,9-10,13,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABHWNGYHQVVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)

![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)

![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)

![4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2874955.png)

![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)